2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside
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Overview
Description
2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside is a chemical compound with the molecular formula C19H23NO9S and a molecular weight of 441.45 g/mol . This compound is widely employed in the biomedicine sector, displaying immense importance as a substrate within diverse biochemical assays aimed at scrutinizing enzymatic reactions. It is also used in exploring and comprehending the intricate mechanisms behind targeted therapeutic interventions for afflictions such as cancer, diabetes, and neurodegenerative disorders.
Scientific Research Applications
2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside is extensively used in scientific research, particularly in:
Chemistry: As a substrate in enzymatic assays to study glycosidase activity.
Biology: To investigate the mechanisms of glycosylation and its role in cellular processes.
Medicine: In the development of therapeutic agents targeting diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: In the synthesis of complex carbohydrates and glycosides for various applications.
Future Directions
“2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside” finds frequent application in exploring and comprehending the intricate mechanisms behind targeted therapeutic interventions for afflictions encompassing cancer, diabetes, and neurodegenerative disorders . Its role in the biomedical sector is expected to continue to grow.
Mechanism of Action
Target of Action
It is known to be widely employed in the biomedicine sector .
Mode of Action
It is known to be a pivotal compound used as a substrate within diverse biochemical assays aimed at scrutinizing enzymatic reactions .
Biochemical Pathways
It is frequently used in exploring and comprehending the intricate mechanisms behind targeted therapeutic interventions for afflictions encompassing cancer, diabetes, and neurodegenerative disorders .
Result of Action
Its importance in the biomedicine sector suggests that it may have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside typically involves the acetylation of 2-Pyridyl b-D-thioglucopyranoside. The process begins with the protection of hydroxyl groups using acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified using standard chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acetyl groups can be replaced using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl Isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a thiol group.
N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thioureas: Contains a thiourea group and is used in anticancer research.
Uniqueness
2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside is unique due to its pyridyl group, which enhances its reactivity and specificity in biochemical assays. This structural feature allows for more precise interactions with enzymes and proteins, making it a valuable tool in scientific research.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-pyridin-2-ylsulfanyloxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO9S/c1-10(21)25-9-14-16(26-11(2)22)17(27-12(3)23)18(28-13(4)24)19(29-14)30-15-7-5-6-8-20-15/h5-8,14,16-19H,9H2,1-4H3/t14-,16-,17+,18-,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGZRMLMASJEHA-FTWQHDNSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=N2)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=N2)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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